6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride
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Overview
Description
6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 4-piperidone hydrochloride with 3-amino-4-methylpyrazole under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine core. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The inhibition of CDKs disrupts the phosphorylation of key proteins involved in cell cycle progression, thereby exerting its anticancer effects.
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Comparison: 6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other pyrazolo[1,5-a]pyrimidine derivatives, this compound exhibits enhanced selectivity and potency as a CDK inhibitor, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C12H18Cl2N4 |
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Molecular Weight |
289.20 g/mol |
IUPAC Name |
6-methyl-7-piperidin-4-ylpyrazolo[1,5-a]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C12H16N4.2ClH/c1-9-8-14-11-4-7-15-16(11)12(9)10-2-5-13-6-3-10;;/h4,7-8,10,13H,2-3,5-6H2,1H3;2*1H |
InChI Key |
SWAPYGJRGYOZQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=CC=N2)N=C1)C3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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